molecular formula C15H15N3O6 B11432065 3-[(3,4,5-Trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid

3-[(3,4,5-Trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid

Cat. No.: B11432065
M. Wt: 333.30 g/mol
InChI Key: IHQKYYVPRDUYET-UHFFFAOYSA-N
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Description

3-[(3,4,5-Trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and a carbamoyl group attached to a 3,4,5-trimethoxyphenyl moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4,5-Trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of Pyrazine-2-carboxylic Acid: Pyrazine-2-carboxylic acid can be synthesized through the oxidation of pyrazine using potassium permanganate in an alkaline medium.

    Preparation of 3,4,5-Trimethoxyphenyl Isocyanate: This intermediate can be prepared by reacting 3,4,5-trimethoxyaniline with phosgene.

    Coupling Reaction: The final step involves the reaction of pyrazine-2-carboxylic acid with 3,4,5-trimethoxyphenyl isocyanate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carbamoyl group can yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or alkaline conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[(3,4,5-Trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(3,4,5-Trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is not fully understood but is believed to involve the following:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line antitubercular drug with a similar pyrazine core.

    3,4,5-Trimethoxybenzoic Acid: Shares the trimethoxyphenyl moiety but lacks the pyrazine ring.

    Nicotinamide: Contains a similar amide functional group but with a pyridine ring instead of pyrazine.

Uniqueness

3-[(3,4,5-Trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is unique due to its combination of a pyrazine ring and a 3,4,5-trimethoxyphenyl moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H15N3O6

Molecular Weight

333.30 g/mol

IUPAC Name

3-[(3,4,5-trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid

InChI

InChI=1S/C15H15N3O6/c1-22-9-6-8(7-10(23-2)13(9)24-3)18-14(19)11-12(15(20)21)17-5-4-16-11/h4-7H,1-3H3,(H,18,19)(H,20,21)

InChI Key

IHQKYYVPRDUYET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NC=CN=C2C(=O)O

Origin of Product

United States

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